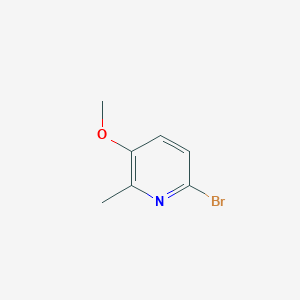

6-Bromo-3-methoxy-2-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3-methoxy-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5-6(10-2)3-4-7(8)9-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUBRRMYRFLDKED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90827061 | |

| Record name | 6-Bromo-3-methoxy-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90827061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850882-87-0 | |

| Record name | 6-Bromo-3-methoxy-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90827061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Bromo-3-methoxy-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-3-methoxy-2-methylpyridine is a key heterocyclic building block in the synthesis of a variety of pharmaceutical compounds and complex organic molecules. Its specific substitution pattern makes it a valuable intermediate for introducing the 2-methyl-3-methoxypyridine moiety into larger structures. This guide provides a comprehensive overview of a reliable and commonly employed synthetic pathway to this compound, starting from commercially available 2-bromo-3-hydroxy-6-methyl-pyridine. The discussion will delve into the mechanistic underpinnings of each reaction step, offering insights into the selection of reagents and reaction conditions. A detailed experimental protocol, quantitative data summary, and a visual representation of the synthesis pathway are included to facilitate practical application in a research and development setting.

Introduction and Significance

Substituted pyridines are a cornerstone of medicinal chemistry, appearing in the structures of numerous approved drugs and clinical candidates. The unique electronic properties and hydrogen bonding capabilities of the pyridine ring contribute to favorable interactions with biological targets. Specifically, the 2,3,6-trisubstituted pyridine scaffold, to which this compound belongs, is a prevalent motif in pharmacologically active molecules. The bromine atom at the 6-position serves as a versatile handle for further functionalization through various cross-coupling reactions, while the methoxy and methyl groups at the 3- and 2-positions, respectively, influence the molecule's conformation and metabolic stability.

The synthesis of such highly decorated pyridine derivatives often requires multi-step sequences. While numerous methods for pyridine synthesis exist, including classical approaches like the Hantzsch synthesis and more modern metal-catalyzed one-pot reactions, the functionalization of a pre-existing pyridine core is often a more practical approach for accessing specific substitution patterns.[1][2][3][4][5] This guide focuses on a targeted and efficient pathway to this compound, emphasizing practical execution and mechanistic understanding.

Retrosynthetic Analysis and Pathway Selection

A logical retrosynthetic disconnection of the target molecule, this compound, points towards 2-bromo-3-hydroxy-6-methyl-pyridine as a readily accessible precursor. The key transformation is the methylation of the hydroxyl group. This approach is advantageous as it utilizes a commercially available or easily synthesized starting material and involves a well-established and high-yielding etherification reaction.

Caption: Retrosynthetic analysis of this compound.

Synthesis Pathway: O-Methylation of 2-Bromo-3-hydroxy-6-methyl-pyridine

The chosen synthetic route involves a classical Williamson ether synthesis, a robust and widely used method for forming ethers. In this reaction, the hydroxyl group of 2-bromo-3-hydroxy-6-methyl-pyridine is deprotonated by a suitable base to form an alkoxide, which then acts as a nucleophile and attacks an electrophilic methylating agent.

Reaction Scheme

Caption: O-Methylation of 2-Bromo-3-hydroxy-6-methyl-pyridine.

Mechanistic Insights

The reaction proceeds via a standard SN2 mechanism. The key steps are:

-

Deprotonation: The weakly basic potassium carbonate deprotonates the phenolic hydroxyl group of 2-bromo-3-hydroxy-6-methyl-pyridine to form the corresponding potassium salt (phenoxide). The use of a polar aprotic solvent like acetone facilitates this step by solvating the potassium cation.

-

Nucleophilic Attack: The resulting phenoxide ion, a potent nucleophile, attacks the electrophilic methyl group of iodomethane.

-

Displacement: The iodide ion, a good leaving group, is displaced, forming the desired this compound product.

The choice of potassium carbonate as the base is critical. It is strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions. Iodomethane is an excellent methylating agent due to the high polarizability of the carbon-iodine bond, which makes the carbon atom highly electrophilic and the iodide a stable leaving group.

Experimental Protocol

This protocol is adapted from established literature procedures.[6]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-Bromo-3-hydroxy-6-methyl-pyridine | 188.02 | 7.89 g | 42.0 |

| Potassium Carbonate (K2CO3) | 138.21 | 11.60 g | 83.9 |

| Iodomethane (CH3I) | 141.94 | 8.93 g (3.92 mL) | 62.9 |

| Acetone | 58.08 | 100 mL | - |

| Hexane | - | As needed | - |

| Ethyl Acetate | - | As needed | - |

Procedure

-

To a stirred mixture of 2-bromo-3-hydroxy-6-methyl-pyridine (7.89 g, 42.0 mmol) and potassium carbonate (11.60 g, 83.9 mmol) in a 250 mL round-bottom flask, add acetone (100 mL).

-

To this suspension, add iodomethane (3.92 mL, 62.9 mmol).

-

Heat the reaction mixture to reflux and maintain for 12-16 hours (overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Wash the solid residue with a small amount of acetone.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting from 95:5 and gradually increasing the polarity to 9:1) to afford this compound as a white solid.[6]

Expected Yield and Characterization

The reported yield for this reaction is approximately 88%.[6] The final product can be characterized by standard analytical techniques:

-

¹H NMR (500 MHz, CDCl₃): δ 7.10 (d, J = 8.0 Hz, 1H), 7.04 (d, J = 8.0 Hz, 1H), 3.87 (s, 3H), 2.46 (s, 3H).[6]

-

Mass Spectrometry: To confirm the molecular weight (202.05 g/mol ).

Alternative Synthetic Strategies

While the described O-methylation is a highly efficient method, other strategies for synthesizing substituted pyridines exist and may be applicable depending on the availability of starting materials and the desired scale of the reaction.

Sandmeyer Reaction

For instance, if 2-amino-3-methoxy-6-methylpyridine were a readily available starting material, a Sandmeyer reaction could be employed to introduce the bromine atom at the 6-position.[7][8][9][10][11] This reaction involves the diazotization of the amino group followed by treatment with a copper(I) bromide salt.[7][8]

Caption: Sandmeyer reaction pathway to this compound.

This method offers an alternative entry point to the target molecule, showcasing the versatility of synthetic strategies in organic chemistry.

Conclusion

The synthesis of this compound via O-methylation of 2-bromo-3-hydroxy-6-methyl-pyridine represents a robust, high-yielding, and scalable method for accessing this valuable building block. The procedure relies on well-understood reaction mechanisms and utilizes readily available reagents, making it an attractive choice for both academic and industrial research settings. A thorough understanding of the underlying principles of the Williamson ether synthesis allows for optimization and troubleshooting, ensuring consistent and reliable results. The availability of this key intermediate opens up avenues for the synthesis of a wide array of more complex molecules with potential applications in drug discovery and materials science.

References

-

Zhu, B., He, J., Zou, K., Li, A., Zhang, C., Zhao, J., & Cao, H. (2023). Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. The Journal of Organic Chemistry, 88(16), 11450–11459. [Link]

-

Zhu, B., He, J., Zou, K., Li, A., Zhang, C., Zhao, J., & Cao, H. (2023). Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. ACS Publications. [Link]

-

ResearchGate. (n.d.). Synthesis of 2,3,6‐trisubstituted pyridines. [Link]

-

Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]

-

Ding, Y., Ma, R., & Wang, L. (2021). Sustainable Four-Component Annulation for the Synthesis of 2,3,4,6-Tetraarylpyridines. The Journal of Organic Chemistry, 86(5), 4265–4274. [Link]

-

Barrow, J. C., et al. (2012). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 22(1), 345-350. [Link]

-

Royal Society of Chemistry. (n.d.). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry. [Link]

-

ResearchGate. (n.d.). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. [Link]

-

Guseinov, F. I., et al. (2024). Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 163–167. [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. [Link]

- Google Patents. (n.d.). CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.

- Google Patents. (n.d.). CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.

- Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.

- Google Patents. (n.d.).

- Google Patents. (n.d.). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.

- Google Patents. (n.d.).

-

L.S. College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. [Link]

-

European Patent Office. (2022, November 30). ANTIBACTERIAL COMPOUNDS AND USES THEREOF (EP 3426255 B1). [Link]

-

Khan, I., & Ali, S. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 24(3), 975–1009. [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

-

Acros Pharmatech. (n.d.). 3-Bromo-2-methoxy-4-methylpyridine. [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. [Link]

-

Chemical & Pharmaceutical Bulletin. (n.d.). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. [Link]

-

ResearchGate. (n.d.). 6-Bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine. [Link]

-

Chemsrc. (n.d.). 6-Bromo-3-methoxy-2-(methylthio)pyridine. [Link]

- Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.

-

ResearchGate. (n.d.). 2-Bromo-5-methylpyridine. [Link]

Sources

- 1. Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2-Bromo-3-methoxy-6-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sandmeyer Reaction [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

In-Depth Technical Guide: Characterization of 3-Bromo-6-methoxy-2-methylpyridine (CAS No. 126717-59-7)

This technical guide provides a comprehensive overview of the characterization data and analytical methodologies for the chemical compound 3-Bromo-6-methoxy-2-methylpyridine, CAS Number 126717-59-7. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's physicochemical properties, spectral data, and safe handling procedures.

Compound Identification and Physicochemical Properties

3-Bromo-6-methoxy-2-methylpyridine, also known by synonyms such as 5-Bromo-2-methoxy-6-picoline and 3-Bromo-6-methoxy-2-picoline, is a substituted pyridine derivative.[1][2] Its core structure consists of a pyridine ring with bromo, methoxy, and methyl substituents, making it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. For instance, it has been utilized as a starting material in the synthesis of pyranodipyridine compounds that exhibit AMPA receptor inhibitory action.[3]

A summary of its key physicochemical properties is presented in Table 1. This data is crucial for designing experimental conditions, ensuring proper storage, and for computational modeling studies.

Table 1: Physicochemical Properties of 3-Bromo-6-methoxy-2-methylpyridine

| Property | Value | Source(s) |

| CAS Number | 126717-59-7 | [1][2] |

| Molecular Formula | C₇H₈BrNO | [1] |

| Molecular Weight | 202.05 g/mol | [1][2] |

| Appearance | Liquid | [1][4] |

| Boiling Point | 212 °C at 760 mmHg; 86 °C at 10 mmHg | [1][4][5] |

| Density | 1.468 g/mL at 25 °C | [4][6] |

| Refractive Index (n20/D) | 1.548 | [1][6] |

| Flash Point | 106 °C | [4][6] |

| Storage Temperature | Room Temperature; 2-8°C recommended for long-term | [1][6] |

| XLogP3 | 2.2 | [1] |

Synthesis and Purification

A common synthetic route to 3-Bromo-6-methoxy-2-picoline involves the methylation of 5-bromo-6-methyl-1H-pyridin-2-one.[5] The process, as outlined in the literature, provides a reliable method for obtaining the target compound.

Experimental Protocol: Synthesis of 3-Bromo-6-methoxy-2-picoline[5]

-

Reaction Setup: A mixture of 5-bromo-6-methyl-1H-pyridin-2-one (1 equivalent), silver carbonate (1.35 equivalents), and iodomethane (7.5 equivalents) in chloroform is prepared.

-

Reaction Execution: The mixture is stirred overnight at room temperature in the dark.

-

Work-up: Triethylamine is added, and stirring is continued for an additional 1.5 hours. The reaction mixture is then filtered through a pad of Hi-Flo.

-

Extraction: The filtrate is washed with water, dried, and concentrated.

-

Purification: The residue is purified by filtration through a pad of silica gel, eluting with a cyclohexane-20% ethyl acetate mixture to yield 3-Bromo-6-methoxy-2-picoline as an oil.[5]

Caption: Synthetic workflow for 3-Bromo-6-methoxy-2-picoline.

Spectroscopic and Chromatographic Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of 3-Bromo-6-methoxy-2-methylpyridine.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for both separation and identification. The mass spectrum provides information about the molecular weight and fragmentation pattern, which is a unique fingerprint of the molecule.

-

Expected Molecular Ion (M+) : m/z ≈ 201 and 203 in an approximate 1:1 ratio, characteristic of a monobrominated compound due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

-

Monoisotopic Mass : 200.979 g/mol .[1]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Conditions:

-

Injector: Split/splitless injector at 250 °C.

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 450.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Infrared Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The spectrum for 3-Bromo-6-methoxy-2-methylpyridine is available in spectral databases.[1]

-

Expected Key Absorptions:

-

C-H stretching (aromatic and aliphatic): ~2850-3100 cm⁻¹

-

C=C and C=N stretching (pyridine ring): ~1400-1600 cm⁻¹

-

C-O stretching (methoxy group): ~1000-1300 cm⁻¹

-

C-Br stretching: ~500-650 cm⁻¹

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Methyl protons (-CH₃): A singlet around δ 2.3-2.6 ppm.

-

Methoxy protons (-OCH₃): A singlet around δ 3.8-4.0 ppm.

-

Pyridine ring protons: Two doublets in the aromatic region (δ 6.5-8.0 ppm), showing coupling to each other.

-

-

¹³C NMR:

-

Methyl carbon (-CH₃): ~δ 15-25 ppm.

-

Methoxy carbon (-OCH₃): ~δ 50-60 ppm.

-

Pyridine ring carbons: Six distinct signals in the range of δ 100-165 ppm. The carbon attached to the bromine will be at a lower field, and the carbon attached to the methoxy group will be at a higher field.

-

Caption: General analytical workflow for compound characterization.

Safety and Handling

3-Bromo-6-methoxy-2-methylpyridine is classified as a hazardous substance and requires careful handling to minimize exposure.

Hazard Classifications: [7]

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Serious Eye Damage (Category 1): Causes serious eye damage.

Precautionary Measures: [7]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area or under a fume hood. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.

-

First Aid:

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a poison center or doctor.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

-

Stability and Reactivity: [7]

-

The compound is stable under normal conditions.

-

Avoid excess heat and incompatible materials.

-

Hazardous decomposition products include carbon oxides, nitrogen oxides, and hydrogen bromide.

Conclusion

The characterization of 3-Bromo-6-methoxy-2-methylpyridine (CAS 126717-59-7) is well-documented through a combination of physicochemical data, synthetic procedures, and standard analytical techniques. This guide provides the foundational information necessary for its effective use in a research and development setting. Adherence to the outlined safety protocols is imperative to ensure the well-being of laboratory personnel.

References

-

Angene Chemical. Pyridine, 3-bromo-6-methoxy-2-methyl-|126717-59-7.[Link]

-

A1 BioChem. 5-Bromo-2-methoxy-6-picolinum (CAS# 126717-59-7).[Link]

-

LookChem. 5-Bromo-2-methoxy-6-picoline, CasNo.126717-59-7.[Link]

- Google Patents.US9738656B2 - Pyranodipyridine compound.

-

PubChem. 3-Bromo-6-methoxy-2-methylpyridine | C7H8BrNO | CID 10798146.[Link]

Sources

- 1. 3-Bromo-6-methoxy-2-methylpyridine | C7H8BrNO | CID 10798146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. PubChemLite - 3-bromo-2-methoxy-6-methylpyridine (C7H8BrNO) [pubchemlite.lcsb.uni.lu]

- 4. 3-BROMO-6-HYDROXY-2-METHYLPYRIDINE(54923-31-8) MS spectrum [chemicalbook.com]

- 5. 3-BROMO-6-HYDROXY-2-METHYLPYRIDINE(54923-31-8) 1H NMR spectrum [chemicalbook.com]

- 6. 3-BROMO-6-HYDROXY-2-METHYLPYRIDINE(54923-31-8) 13C NMR [m.chemicalbook.com]

- 7. 3-BROMO-6-HYDROXY-2-METHYLPYRIDINE(54923-31-8) IR Spectrum [m.chemicalbook.com]

Spectroscopic Profile of 6-Bromo-3-methoxy-2-methylpyridine: A Technical Guide for Researchers

Introduction: The Significance of Substituted Pyridines

Substituted pyridines are a cornerstone of medicinal chemistry and drug development, forming the core scaffold of numerous pharmaceuticals. Their prevalence stems from their ability to act as bioisosteres for other aromatic systems and their capacity for diverse functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. 6-Bromo-3-methoxy-2-methylpyridine is a key heterocyclic building block, valued for its utility in introducing a substituted pyridine motif into larger, more complex molecules. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural confirmation in synthetic workflows. This in-depth guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental principles and supported by comparative data from related structures.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the IUPAC name 3-Bromo-6-methoxy-2-methylpyridine and CAS Number 126717-59-7, dictates its unique spectroscopic fingerprint.[1][2] The interplay of the electron-donating methoxy and methyl groups with the electron-withdrawing bromine atom and the pyridine nitrogen atom creates a distinct electronic environment, which is reflected in its NMR, IR, and MS data.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. These predictions are based on established substituent effects on the pyridine ring and are supported by experimental data for the closely related isomer, 2-Bromo-3-methoxy-6-methylpyridine.[3]

¹H NMR (Proton NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit four distinct signals: two aromatic protons, a methoxy group, and a methyl group.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.4 - 7.6 | d | 8.0 - 9.0 |

| H-5 | 6.6 - 6.8 | d | 8.0 - 9.0 |

| -OCH₃ | 3.8 - 4.0 | s | N/A |

| -CH₃ | 2.4 - 2.6 | s | N/A |

Expertise & Experience: The two aromatic protons, H-4 and H-5, are expected to appear as doublets due to coupling with each other. The electron-withdrawing effect of the bromine at C-6 and the nitrogen atom will deshield H-4, causing it to resonate at a higher chemical shift compared to H-5. The methoxy and methyl protons will appear as sharp singlets as they have no adjacent protons to couple with. The chemical shift of the methoxy group is characteristic for an aromatic ether, while the methyl group's chemical shift is typical for a methyl group attached to an aromatic ring. For comparison, the reported ¹H NMR spectrum of the isomer 2-Bromo-3-methoxy-6-methylpyridine shows the methyl protons at δ 2.46 ppm and the methoxy protons at δ 3.87 ppm, with the two aromatic protons appearing as a multiplet around δ 7.04 ppm, which aligns with these predictions.[3]

¹³C NMR (Carbon NMR) Analysis

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule, with seven expected signals corresponding to the five pyridine ring carbons and the two substituent carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 155 - 160 |

| C-3 | 140 - 145 |

| C-4 | 110 - 115 |

| C-5 | 115 - 120 |

| C-6 | 145 - 150 |

| -OCH₃ | 53 - 57 |

| -CH₃ | 20 - 25 |

Expertise & Experience: The carbon atoms directly attached to heteroatoms (C-2, C-3, and C-6) are expected to be the most downfield. C-2, bonded to the nitrogen and adjacent to the methoxy group, will likely be the most deshielded. The carbon bearing the bromine atom (C-6) will also be significantly downfield. The upfield signals will correspond to the methoxy and methyl carbons. The chemical shift of the methoxy carbon is particularly sensitive to its orientation relative to the aromatic ring.[4]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for the C-H, C=N, C=C, and C-O bonds. An ATR-IR spectrum of this compound has been recorded, confirming the presence of these key functional groups.[1]

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100-3000 | Aromatic C-H stretch | Medium |

| 2950-2850 | Aliphatic C-H stretch (-CH₃, -OCH₃) | Medium |

| 1600-1550 | C=N stretch (pyridine ring) | Strong |

| 1500-1400 | C=C stretch (pyridine ring) | Strong |

| 1250-1200 | Aryl-O-C stretch (asymmetric) | Strong |

| 1050-1000 | Aryl-O-C stretch (symmetric) | Medium |

| Below 800 | C-Br stretch | Medium-Strong |

Expertise & Experience: The aromatic C-H stretching vibrations appear at a higher frequency than the aliphatic C-H stretches. The pyridine ring itself gives rise to characteristic C=N and C=C stretching bands in the 1600-1400 cm⁻¹ region. The strong absorption band between 1250-1200 cm⁻¹ is a key indicator of the aryl ether linkage. The C-Br stretching vibration is expected to appear in the fingerprint region at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. A GC-MS spectrum for this compound is available, indicating its amenability to this technique.[1] The presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, will result in a characteristic M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion | Comments |

| 201/203 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine. |

| 186/188 | [M - CH₃]⁺ | Loss of a methyl radical from the molecular ion. |

| 172/174 | [M - C₂H₃]⁺ | Loss of an ethyl radical, potentially from the methoxy and methyl groups. |

| 122 | [M - Br]⁺ | Loss of a bromine radical. |

| 92 | [M - Br - OCH₂]⁺ | Subsequent loss of a methoxy radical after the loss of bromine. |

Expertise & Experience: The molecular ion peak is expected at m/z 201 and 203, corresponding to the two isotopes of bromine. Common fragmentation pathways for substituted pyridines include the loss of substituents. The loss of a methyl radical (15 amu) is a likely initial fragmentation step. The loss of the bromine atom (79/81 amu) would result in a significant fragment at m/z 122. Further fragmentation of this ion can provide additional structural information.

Experimental Protocols

The following are generalized, best-practice protocols for the acquisition of the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument for optimal resolution.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A spectral width of 0-10 ppm is typically appropriate.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. A spectral width of 0-200 ppm is standard.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy (ATR)

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the liquid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Method: Use a gas chromatograph with a suitable capillary column (e.g., a non-polar or medium-polarity column). Develop a temperature program to ensure good separation and peak shape.

-

MS Method: Use a mass spectrometer with an electron ionization (EI) source. Set the mass range to scan from approximately m/z 40 to 300.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Extract and analyze the mass spectrum for this peak, paying close attention to the molecular ion and the isotopic pattern of bromine-containing fragments.

Logical Workflow for Spectroscopic Analysis

Figure 2: A logical workflow for the comprehensive spectroscopic analysis of this compound.

Conclusion

The spectroscopic data of this compound provides a unique and definitive fingerprint for this important synthetic intermediate. A combined analysis of its NMR, IR, and MS spectra allows for unambiguous structural confirmation and purity assessment. This technical guide, by integrating predictive data with established spectroscopic principles and comparative analysis, serves as a valuable resource for researchers in the fields of chemical synthesis and drug development, ensuring the confident application of this versatile building block in their research endeavors.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

-

ACS Publications. (2022, November 25). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-6-methoxy-2-methylpyridine. Retrieved from [Link]

-

PMC. (n.d.). Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. Retrieved from [Link]

-

PubMed. (2013, January 24). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of 6-Bromo-2-(4'-methoxyphenyl)-1, 3-dihydroquinoline-4-one (6e). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. Retrieved from [Link]

- Google Patents. (n.d.). US9738656B2 - Pyranodipyridine compound.

-

NIST. (n.d.). Pyridine, 2-methyl-. Retrieved from [Link]

Sources

- 1. 3-Bromo-6-methoxy-2-methylpyridine | C7H8BrNO | CID 10798146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Bromo-6-methoxy-2-methylpyridine 95 126717-59-7 [sigmaaldrich.com]

- 3. 2-Bromo-3-methoxy-6-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 4. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Bromo-3-methoxy-2-methylpyridine solubility and stability

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-3-methoxy-2-methylpyridine

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of this compound, a substituted pyridine derivative of interest in chemical research and drug development. Due to a scarcity of direct experimental data for this specific isomer, this document leverages a combination of data from closely related structural isomers, fundamental principles of physical organic chemistry, and established analytical protocols to build a predictive model of its behavior. The guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's properties for applications in synthesis, formulation, and analytical development. We will explore its predicted solubility in a range of aqueous and organic solvents, assess its likely stability under various environmental conditions, and provide detailed, actionable protocols for the empirical determination of these critical parameters.

Introduction: The Challenge of Isomeric Specificity in Physicochemical Profiling

Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science, valued for their versatile reactivity and ability to engage in specific biological interactions.[1] The precise arrangement of functional groups on the pyridine ring dictates the molecule's electronic and steric properties, which in turn govern its solubility, stability, and overall suitability for a given application.

This guide focuses on this compound. A thorough review of the scientific literature and chemical databases reveals a significant lack of specific experimental data for this particular isomer. However, substantial information is available for its structural isomers, such as 3-Bromo-6-methoxy-2-methylpyridine. By critically evaluating the data for these related compounds and applying established chemical principles, we can construct a robust, predictive profile of this compound's physicochemical characteristics. This approach underscores the importance of isomeric differentiation and provides a framework for researchers to navigate data-scarce scenarios.

Physicochemical Properties: A Comparative Analysis

To understand the likely properties of this compound, it is instructive to compare the available data for its isomers. The position of the substituents influences dipole moment, crystal lattice energy, and hydrogen bonding potential, all of which impact solubility and stability.

| Property | This compound (Target) | 3-Bromo-6-methoxy-2-methylpyridine | 2-Bromo-3-methoxy-6-methylpyridine | 3-Bromo-2-methoxy-6-methylpyridine |

| CAS Number | Not readily available | 126717-59-7[2][3] | 24207-22-5[4] | 717843-47-5[5] |

| Molecular Formula | C₇H₈BrNO | C₇H₈BrNO[2] | C₇H₈BrNO[4] | C₇H₈BrNO |

| Molecular Weight | 202.05 g/mol | 202.05 g/mol [2] | 202.05 g/mol [4] | 202.05 g/mol |

| Physical Form | Predicted to be a liquid or low-melting solid | Colorless to light yellow clear liquid[6] | White solid[7] | Solid |

| Computed XLogP3 | ~2.2 | 2.2[3] | 2.2[4] | N/A |

| Hydrogen Bond Acceptor Count | 2 (N in pyridine, O in methoxy) | 2[3] | 2[4] | 2 |

| Hydrogen Bond Donor Count | 0 | 0[3] | 0 | 0 |

Expert Analysis of Substituent Effects:

The arrangement of the bromo, methoxy, and methyl groups on the pyridine ring is critical. In our target molecule, this compound, the bulky bromine atom is adjacent to the nitrogen, which could sterically hinder interactions at the nitrogen atom. The electron-withdrawing nature of the bromine atom and the methoxy group, combined with the electron-donating methyl group, creates a unique electronic distribution that will influence its reactivity and intermolecular interactions. The predicted lipophilicity (XLogP3 ≈ 2.2) is in line with its isomers, suggesting poor water solubility.

Predicted Solubility Profile

The solubility of a compound is a critical parameter for its application in solution-phase reactions, formulation, and biological assays. Based on its structure, we can predict the solubility of this compound in a range of common solvents.

Aqueous Solubility

Due to the presence of the hydrophobic pyridine ring, a methyl group, and a bromine atom, the aqueous solubility of this compound is expected to be low. The nitrogen atom in the pyridine ring and the oxygen of the methoxy group can act as hydrogen bond acceptors, but the lack of hydrogen bond donors and the overall lipophilic character will limit its solubility in water.[8] The solubility is likely to be pH-dependent, with increased solubility in acidic conditions due to the protonation of the pyridine nitrogen.

Organic Solvent Solubility

Following the principle of "like dissolves like," this compound is predicted to be soluble in a variety of organic solvents.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | High | The high polarity of these solvents can accommodate the polar nature of the pyridine and methoxy groups. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving moderately polar organic compounds.[8] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Good general solvents for a wide range of organic molecules. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | The ability of alcohols to act as both hydrogen bond donors and acceptors facilitates dissolution. |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderate | The aromatic nature of the pyridine ring promotes solubility in these solvents.[8] |

| Aliphatic Hydrocarbons | Hexanes, Heptane | Low | The significant polarity of the molecule will limit its solubility in nonpolar solvents. |

Inferred Stability Assessment

The stability of a compound under various conditions determines its shelf-life, handling requirements, and compatibility with other reagents.

Thermal Stability

Halogenated pyridines are generally thermally stable. However, at elevated temperatures, decomposition can occur, potentially leading to the release of hydrogen bromide and other degradation products.[9] It is recommended to store the compound in a cool place, and for long-term storage, refrigeration (2-8°C) is advisable, as is common for similar compounds.[2][10]

pH Stability and Degradation Pathways

The pyridine nitrogen is basic and will be protonated under acidic conditions. This can affect its reactivity and solubility. Under strongly acidic or basic conditions, and with heating, hydrolysis of the methoxy group or nucleophilic substitution of the bromine atom could occur. The specific susceptibility to these degradation pathways will depend on the reaction conditions.

Photostability

Aromatic compounds, including pyridines, can be susceptible to photolytic degradation. Exposure to UV light could potentially lead to the formation of radicals and subsequent decomposition. Therefore, it is recommended to store the compound in a light-protected container (e.g., an amber vial).

Incompatible Materials

Based on the functional groups present, this compound should be kept away from:

-

Strong oxidizing agents: These can react with the pyridine ring and the methyl group.[9][11]

-

Strong acids: While protonation will occur, strong acids at high concentrations and temperatures can promote degradation.[9]

-

Strong reducing agents: These could potentially react with the bromo substituent.

Experimental Protocols for Empirical Determination

The following sections provide standardized protocols for determining the solubility and stability of this compound.

Protocol for Solubility Determination

This protocol outlines a stepwise method for determining the solubility of a test compound in various solvents.[12]

Methodology:

-

Preparation of Stock Solutions: Prepare a high-concentration stock solution of the test compound in a solvent of known high solubility (e.g., DMSO).

-

Solvent Screening: In separate vials, add a known amount of the test compound to a measured volume of each test solvent to achieve a target concentration (e.g., 10 mg/mL).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).

-

Observation and Filtration: Visually inspect for undissolved solid. If present, filter the suspension through a 0.45 µm filter to separate the saturated solution.

-

Quantification: Analyze the concentration of the compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, UPLC-MS).

-

Data Analysis: The measured concentration represents the solubility of the compound in that solvent under the tested conditions.

Caption: Workflow for Experimental Solubility Determination.

Protocol for Chemical Stability Assessment

This protocol describes a forced degradation study to evaluate the stability of the compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of the compound in a suitable solvent at a known concentration.

-

Stress Conditions: Expose the solutions to the following conditions in parallel:

-

Acidic: 0.1 M HCl at a specified temperature (e.g., 60°C).

-

Basic: 0.1 M NaOH at a specified temperature (e.g., 60°C).

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Store the solution at an elevated temperature (e.g., 60°C).

-

Photolytic: Expose the solution to a controlled light source (e.g., ICH-compliant photostability chamber).

-

-

Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stressed sample.

-

Quenching: Neutralize the acidic and basic samples.

-

Analysis: Analyze all samples by a stability-indicating HPLC method to determine the remaining concentration of the parent compound and detect the formation of any degradation products.

-

Data Evaluation: Calculate the percentage of degradation over time for each condition.

Caption: Workflow for Forced Degradation Stability Study.

Conclusion

While direct experimental data for this compound is limited, a comprehensive physicochemical profile can be inferred through the analysis of its structural isomers and the application of fundamental chemical principles. This compound is predicted to have low aqueous solubility and good solubility in a range of common organic solvents. It is expected to be moderately stable, with potential degradation pathways under harsh acidic, basic, or photolytic conditions. The protocols provided in this guide offer a clear path for the empirical validation of these predicted properties, ensuring that researchers and developers have the necessary data to confidently utilize this compound in their work.

References

-

Crystal Growth & Design. (2021). Evaluation of Halogenopyridinium Cations as Halogen Bond Donors. ACS Publications. Retrieved from [Link]

-

ResearchGate. (2025). Pyridine and Pyridine Derivatives. Retrieved from [Link]

-

Journal of the American Chemical Society. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. ACS Publications. Retrieved from [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Toxicology Program. Retrieved from [Link][12]

-

ACS Publications. (2026). Click-to-Release Reactions for Tertiary Amines and Pyridines. Retrieved from [Link][1]

-

Taylor & Francis. (n.d.). Pyridine – Knowledge and References. Retrieved from [Link][8]

-

ResearchGate. (2017). 6-Bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-6-methoxy-2-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link][3]

-

Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from [Link]

-

ResearchGate. (2026). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from [Link]

-

ResearchGate. (2025). Halogenated Pyridine Derivatives from Cycloaddition / Cycloreversion of Oxazinone and Haloalkyne Precursors. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-3-methoxy-6-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link][4]

-

Chemsrc. (n.d.). 6-Bromo-3-methoxy-2-(methylthio)pyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Bromo-3-hydroxy-6-methylpyridine. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 3-Bromo-6-methoxy-2-methylpyridine 95 126717-59-7 [sigmaaldrich.com]

- 3. 3-Bromo-6-methoxy-2-methylpyridine | C7H8BrNO | CID 10798146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromo-3-methoxy-6-methylpyridine | C7H8BrNO | CID 10965563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-BROMO-2-METHOXY-6-PICOLINE | 717843-47-5 [chemicalbook.com]

- 6. 3-Bromo-6-methoxy-2-methylpyridine | 126717-59-7 | TCI AMERICA [tcichemicals.com]

- 7. echemi.com [echemi.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. fishersci.com [fishersci.com]

- 10. 89466-18-2|6-Bromo-2-methoxypyridin-3-amine|BLD Pharm [bldpharm.com]

- 11. fishersci.com [fishersci.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Introduction: Navigating the Isomeric Landscape of a Key Pharmaceutical Building Block

An In-depth Technical Guide to the Synthesis and History of Brominated 3-Methoxy-2-Methylpyridine Isomers

The substituted pyridine core is a cornerstone of modern medicinal chemistry, appearing in a vast array of therapeutic agents. Among the myriad of functionalized pyridines, those bearing a combination of bromo, methoxy, and methyl groups are particularly valuable as versatile intermediates. This guide focuses on the discovery and history of "6-Bromo-3-methoxy-2-methylpyridine" and its closely related isomers. While specific literature on the 6-bromo isomer is not as prevalent, a comprehensive understanding of its synthesis and applications can be constructed by examining the well-documented chemistry of its structural relatives, such as 2-Bromo-3-methoxy-6-methylpyridine and 3-Bromo-6-methoxy-2-methylpyridine.

These compounds serve as critical building blocks in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2] The strategic placement of a bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of carbon-carbon and carbon-nitrogen bonds. The methoxy and methyl groups, in turn, modulate the electronic properties, lipophilicity, and metabolic stability of the final target molecules. This guide will provide an in-depth exploration of the synthetic routes to these key intermediates, the chemical reasoning behind the methodologies, and their historical context and applications in drug discovery.

Part 1: The Strategic Importance of Brominated Methoxy-Methyl-Pyridines

The utility of brominated methoxy-methyl-pyridine isomers in organic synthesis stems from the distinct roles of each substituent. The bromine atom, typically introduced via electrophilic bromination or from a bromo-precursor, is the primary site for synthetic elaboration. Its presence allows for participation in powerful palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1][3] This capability is fundamental to modern drug discovery, enabling the efficient assembly of complex molecular architectures from simpler fragments.

The methoxy group, an electron-donating substituent, influences the reactivity of the pyridine ring and can be a key determinant of the biological activity of the final compound. It can also serve as a surrogate for a hydroxyl group, offering a handle for further functionalization or acting as a key hydrogen bond acceptor in ligand-receptor interactions. The methyl group provides steric bulk and can modulate the conformation of the molecule, which can be critical for selective binding to a biological target. The interplay of these three substituents makes this class of pyridines a rich scaffold for combinatorial library synthesis and lead optimization campaigns.

Part 2: Synthetic Methodologies and Mechanistic Insights

The synthesis of brominated methoxy-methyl-pyridines can be approached in several ways, primarily depending on the desired substitution pattern and the availability of starting materials. Common strategies involve the methylation of a corresponding hydroxy-pyridine, the bromination of a pre-existing methoxy-methyl-pyridine, or the construction of the pyridine ring itself.

Synthesis of 2-Bromo-3-methoxy-6-methylpyridine

A prevalent and efficient method for the synthesis of 2-Bromo-3-methoxy-6-methylpyridine involves the methylation of 2-bromo-3-hydroxy-6-methylpyridine.[4] This reaction is a classic example of a Williamson ether synthesis.

Experimental Protocol:

-

Reaction Setup: A mixture of 2-bromo-3-hydroxy-6-methyl-pyridine (1 equivalent), potassium carbonate (2 equivalents), and iodomethane (1.5 equivalents) is prepared in acetone.[4]

-

Reaction Conditions: The stirred mixture is heated under reflux overnight.[4]

-

Workup and Purification: Upon completion, the reaction mixture is filtered to remove the inorganic salts. The filtrate is then concentrated under reduced pressure. The resulting crude product is purified by silica gel chromatography (eluent: hexane:ethyl acetate, 95:5 to 9:1) to yield the desired 2-bromo-3-methoxy-6-methylpyridine as a white solid.[4]

Causality and Experimental Choices:

-

Base (Potassium Carbonate): Potassium carbonate is a mild inorganic base used to deprotonate the hydroxyl group of the starting material, forming a more nucleophilic phenoxide. Its insolubility in acetone drives the reaction forward as the phenoxide is generated on the surface of the solid base.

-

Solvent (Acetone): Acetone is a polar aprotic solvent that readily dissolves the organic reactants but not the inorganic base. It has a convenient boiling point for running the reaction at a moderate temperature under reflux.

-

Methylating Agent (Iodomethane): Iodomethane is a highly reactive electrophile for SN2 reactions. The iodide is an excellent leaving group, facilitating the nucleophilic attack by the phenoxide.

-

Purification: Silica gel chromatography is a standard method for purifying organic compounds, effectively separating the desired product from any unreacted starting material or byproducts based on polarity.

Data Summary:

| Property | Value | Reference |

| Product Name | 2-Bromo-3-methoxy-6-methylpyridine | [4] |

| CAS Number | 24207-22-5 | [4][5] |

| Molecular Formula | C7H8BrNO | [4][5] |

| Molecular Weight | 202.05 g/mol | [4][5] |

| Appearance | White solid | [4] |

| Yield | 88.3% | [4] |

| ¹H NMR (500 MHz, CDCl₃) | δ 2.46 (s, 3H), 3.87 (s, 3H), 7.04 (d, J = 8.0 Hz, 1H), 7.10 (d, J = 8.0 Hz, 1H) | [4] |

Experimental Workflow Diagram:

Synthesis of 3-Bromo-6-methoxy-2-methylpyridine

The synthesis of the isomer 3-Bromo-6-methoxy-2-methylpyridine is less commonly detailed in step-by-step protocols within the reviewed literature. However, its availability from commercial suppliers suggests established synthetic routes.[6] General synthetic strategies would likely involve either the bromination of 6-methoxy-2-methylpyridine or the methoxylation of a 3-bromo-6-halo-2-methylpyridine precursor. The regioselectivity of the bromination would be a key challenge to control in the former approach.

Physicochemical Data:

| Property | Value | Reference |

| Product Name | 3-Bromo-6-methoxy-2-methylpyridine | [6] |

| CAS Number | 126717-59-7 | [6] |

| Molecular Formula | C₇H₈BrNO | [6] |

| Molecular Weight | 202.05 g/mol | [6] |

| Appearance | Liquid | [6] |

| Density | 1.468 g/mL at 25 °C | [6] |

| Refractive Index | n20/D 1.548 | [6] |

Part 3: Historical Context and Applications in Drug Discovery

The development of synthetic routes to substituted pyridines has been driven by their immense importance in medicinal chemistry. Patents for the preparation of related compounds, such as 2-bromo-3-methoxypyridine, highlight various synthetic strategies, including the bromination of 2-nitro-3-methoxypyridine.[7] This particular method is noted for its high yield and purity, making it suitable for industrial-scale production.[7][8]

The 3-methoxypyridine moiety, introduced via intermediates like those discussed, is a common feature in a range of biologically active compounds. These include agents targeting the central nervous system and inhibitors of key signaling proteins in oncology.[1] For instance, 2-bromo-3-methoxypyridine is a crucial intermediate in the synthesis of inhibitors for the AXL receptor tyrosine kinase, a target in cancer therapy.[1] Furthermore, this class of compounds serves as a building block for camptothecin analogues, which are topoisomerase inhibitors used in cancer treatment.[1]

The general workflow for utilizing these intermediates in a drug discovery program is illustrated below.

Drug Discovery Workflow Diagram:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Preparation method of 2-methyl-3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Bromo-3-methoxy-6-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. 3-Bromo-6-methoxy-2-methylpyridine 95 126717-59-7 [sigmaaldrich.com]

- 7. CN103483247B - Preparation method of 2-bromo-3-methoxypyridine - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

6-Bromo-3-methoxy-2-methylpyridine literature review

An In-depth Technical Guide to 6-Bromo-3-methoxy-2-methylpyridine: Synthesis, Reactivity, and Applications

Introduction

This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its strategic arrangement of a reactive bromine atom, an electron-donating methoxy group, and a methyl group on the pyridine scaffold makes it a versatile and valuable building block for the synthesis of complex molecular architectures. The pyridine ring is a privileged structure in drug discovery, and its derivatives are known to exhibit a wide range of pharmacological activities.

The bromine atom at the 6-position serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The methoxy group at the 3-position and the methyl group at the 2-position modulate the electronic properties and steric environment of the ring, influencing its reactivity and the biological activity of its derivatives. The methoxy group, in particular, can enhance a ligand's target binding, improve physicochemical properties, and favorably alter metabolic pathways, making it a valuable feature in drug design.[1]

This technical guide provides a comprehensive overview of the synthesis, chemical reactivity, and key applications of this compound, with a focus on its utility in the development of novel therapeutic agents.

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of a chemical building block is crucial for its effective application in synthesis. Below is a summary of the key identifiers and physical properties for a structurally related isomer, 3-Bromo-6-methoxy-2-methylpyridine, which can serve as a useful reference.

| Property | Value | Reference |

| Molecular Formula | C₇H₈BrNO | [2] |

| Molecular Weight | 202.05 g/mol | |

| CAS Number | 126717-59-7 | [2] |

| Appearance | Liquid | |

| Density | 1.468 g/mL at 25 °C | |

| Refractive Index | n20/D 1.548 | |

| SMILES | CC1=C(C=CC(=N1)OC)Br | [2] |

| InChIKey | VWNXCCTWVAQAPL-UHFFFAOYSA-N | [2] |

Note: Data is for the isomer 3-Bromo-6-methoxy-2-methylpyridine. Researchers should obtain analytical data for the specific 6-bromo isomer before use.

Synthesis Strategies

The synthesis of substituted pyridines often requires multi-step sequences. A common and effective method for preparing methoxy-substituted bromopyridines involves the methylation of a corresponding hydroxypyridine precursor.

Protocol: Synthesis via O-Methylation

This protocol describes the synthesis of the related isomer 2-Bromo-3-methoxy-6-methylpyridine from 2-bromo-3-hydroxy-6-methylpyridine and can be adapted for the target molecule. The reaction proceeds via a standard Williamson ether synthesis, where the hydroxyl group is deprotonated by a base to form an alkoxide, which then acts as a nucleophile to displace a halide from the methylating agent.

Reaction Scheme: 2-bromo-3-hydroxy-6-methyl-pyridine + CH₃I → 2-Bromo-3-methoxy-6-methylpyridine

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, combine 2-bromo-3-hydroxy-6-methyl-pyridine (1.0 equiv.), potassium carbonate (2.0 equiv.), and acetone as the solvent.[3]

-

Addition of Methylating Agent: To the stirred mixture, add iodomethane (1.5 equiv.) dropwise at room temperature.[3]

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12-16 hours (overnight), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.[3]

-

Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product is then purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent, to afford the pure 2-Bromo-3-methoxy-6-methylpyridine as a white solid.[3]

Causality and Experimental Choices:

-

Base: Potassium carbonate is a suitable and cost-effective base for deprotonating the phenolic hydroxyl group. Its heterogeneous nature in acetone simplifies the workup process (filtration).

-

Solvent: Acetone is a polar aprotic solvent that effectively dissolves the starting materials and facilitates the Sₙ2 reaction without interfering with the nucleophile or electrophile.

-

Methylating Agent: Iodomethane is a highly reactive methylating agent, ensuring an efficient reaction. The iodide is an excellent leaving group.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Key Transformations

The bromine atom at the 6-position of the pyridine ring is the primary site of reactivity, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, enabling the construction of complex molecules from simple precursors.[4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron species.[5][6][7] This reaction is widely used to synthesize biaryl and heteroarylpyridines, which are common motifs in pharmacologically active compounds.[4][5]

Reaction Principle: The catalytic cycle involves three main steps:

-

Oxidative Addition: The Pd(0) catalyst adds to the C-Br bond of the bromopyridine to form a Pd(II) complex.[6][7]

-

Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.[6][7]

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol (General):

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[5]

-

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water.[5]

-

Reaction Conditions: Heat the mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum. Purify the crude product by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[8][9] This reaction is invaluable for synthesizing alkynyl-substituted heterocycles, which are important intermediates in the synthesis of natural products and pharmaceuticals.[8][10][11]

Reaction Principle: This reaction is unique in that it typically employs a dual catalytic system of palladium and copper(I).[8]

-

The palladium cycle is similar to the Suzuki coupling (oxidative addition, reductive elimination).

-

The copper cycle involves the formation of a copper(I) acetylide species, which then participates in the transmetalation step with the palladium complex.[8]

Experimental Protocol (General):

-

Reaction Setup: To a degassed solution of this compound (1.0 equiv.) in a solvent mixture like THF and triethylamine (Et₃N), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a copper co-catalyst (e.g., CuI, 5 mol%).[11][12]

-

Alkyne Addition: Add the terminal alkyne (1.1 equiv.) dropwise to the mixture at room temperature.[12]

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 50-100 °C) for 3-16 hours until the starting material is consumed.[11][12]

-

Workup and Purification: Follow a standard aqueous workup and purification by column chromatography to isolate the alkynylated pyridine product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[13][14][15] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in many pharmaceutical compounds.[13]

Reaction Principle: The catalytic cycle is analogous to other cross-coupling reactions, involving oxidative addition of the Pd(0) catalyst to the C-Br bond, coordination and deprotonation of the amine by a base, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.[13][15] The choice of a bulky, electron-rich phosphine ligand is critical for reaction efficiency.[13]

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol (General):

-

Reaction Setup: In a glovebox or using Schlenk technique, combine this compound (1.0 equiv.), the amine (1.2 equiv.), a strong base such as sodium tert-butoxide (NaOtBu) (1.4 equiv.), a palladium source (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., BINAP, 4 mol%).[16]

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.[16]

-

Reaction Conditions: Heat the mixture, typically between 80-110 °C, for 4-24 hours.[16]

-

Workup and Purification: After cooling, the reaction is typically quenched with water, extracted, and the crude product is purified by column chromatography.[16]

Applications in Drug Discovery

The functionalized pyridine core derived from this compound is a key feature in many molecules under investigation for various therapeutic areas. Its derivatives have been explored as inhibitors of enzymes, modulators of receptors, and as components in larger, more complex drug candidates. For example, substituted pyridines are integral to the development of drugs targeting neurological conditions, inflammatory diseases, and cancer.[17] The ability to easily diversify the 6-position through the reactions described above allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Safety and Handling

As a halogenated organic compound, this compound requires careful handling to minimize exposure. While a specific Safety Data Sheet (SDS) for this exact isomer is not available, data from related bromopyridines should be used as a guide.[18][19][20]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[19][20][21] All handling should be performed in a well-ventilated fume hood.[19][21]

-

Handling: Avoid contact with skin, eyes, and clothing.[19] Do not breathe dust or vapors.[19][20] Wash hands thoroughly after handling.[18][19]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[19][20]

-

Spills: In case of a spill, absorb with an inert material and place in a suitable container for disposal.[18] Avoid generating dust.[18]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[19]

Conclusion

This compound is a valuable and versatile chemical intermediate. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, provides a reliable and efficient platform for the synthesis of diverse and complex molecular structures. This capability makes it an indispensable tool for researchers and scientists in the pharmaceutical and agrochemical industries, enabling the discovery and development of novel, high-value compounds.

References

- CymitQuimica. (2023, July 7). 6-Bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)

- Fisher Scientific. (2009, September 26).

- Fisher Scientific.

- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.).

- Sigma-Aldrich. (2025, November 6).

- ChemicalBook. 2-Bromo-3-methoxy-6-methylpyridine synthesis.

- Synthesis and structure of 6-bromo-2-(diethoxymethyl)

- Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Suzuki Coupling: Your Guide to 6-Bromo-5-methylpyridine-3-boronic Acid.

- FUJIFILM Wako Chemicals.

- BenchChem. (n.d.). Application Notes and Protocols: Buchwald- Hartwig Amination of 6-Bromo-N,N -dimethylpyridazin-3-amine.

- Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. (2025, November 22).

- PubChem. (n.d.). 3-Bromo-6-methoxy-2-methylpyridine.

- Google Patents. (n.d.).

- ACS GCI Pharmaceutical Roundtable. (n.d.).

- Wikipedia. (n.d.).

- Chemistry LibreTexts. (2023, June 30).

- Wikipedia. (n.d.). Sonogashira coupling.

- ResearchGate. (n.d.). 6-Bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine.

- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (n.d.). NIH-PMC.

- Sigma-Aldrich. (n.d.). 3-Bromo-6-methoxy-2-methylpyridine 95.

- BenchChem. (n.d.). Application Note: Sonogashira Coupling of 6-Bromo-N,N-dimethylpyridazin-3-amine.

- Chemsrc. (2025, September 2). 6-Bromo-3-methoxy-2-(methylthio)pyridine.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Bromo-2-methylpyridine: Essential for Pharmaceutical Drug Discovery.

- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.

- BenchChem. (n.d.). Application Notes and Protocols for 2-Bromo-3-methoxypyridine in Medicinal Chemistry Research.

- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.

- Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints.

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

- BenchChem. (n.d.). An In-depth Technical Guide to the Reactivity of 4-Bromo-2-methylpyridine with Nucleophiles.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95, 2457-2483.

- ResearchGate. (n.d.). The role of the methoxy group in approved drugs.

- Wikipedia. (n.d.). Suzuki reaction.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Versatility: Applications of 2-Amino-3-bromo-6-methylpyridine.

- BLD Pharm. (n.d.). 6-Bromo-2-methoxypyridin-3-amine.

- ChemicalBook. (2025, July 16). 3-BROMO-2-METHOXY-6-PICOLINE.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-Bromo-6-methoxy-2-methylpyridine | C7H8BrNO | CID 10798146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromo-3-methoxy-6-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 17. nbinno.com [nbinno.com]

- 18. static.cymitquimica.com [static.cymitquimica.com]

- 19. fishersci.com [fishersci.com]

- 20. fishersci.com [fishersci.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

Introduction: The Strategic Importance of 6-Bromo-3-methoxy-2-methylpyridine

An In-depth Technical Guide to the Synthesis of 6-Bromo-3-methoxy-2-methylpyridine: Starting Materials and Strategic Execution

This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its strategic value lies in its utility as a versatile building block. The pyridine core is a common scaffold in biologically active molecules, and the specific arrangement of its substituents—a bromine atom, a methoxy group, and a methyl group—offers multiple, orthogonal reaction sites for molecular elaboration. The bromine at the 6-position serves as an excellent handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl fragments. The methoxy and methyl groups influence the electronic properties and steric environment of the pyridine ring, which can be crucial for modulating a drug candidate's potency, selectivity, and pharmacokinetic profile. This guide provides a detailed examination of the common starting materials and synthetic strategies employed for its preparation, offering insights into the rationale behind process choices for researchers in drug development.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to any synthesis begins with retrosynthesis. By disconnecting key bonds in the target molecule, we can identify plausible precursor molecules and, ultimately, commercially available or readily accessible starting materials. For this compound, two primary disconnection strategies emerge.

Caption: Retrosynthetic analysis of this compound.

-

C-Br Disconnection (Strategy A): This approach involves a late-stage bromination of a pre-formed 3-methoxy-2-methylpyridine core. The key challenge here is achieving the correct regioselectivity, ensuring the bromine atom is introduced exclusively at the 6-position.

-

C-O Disconnection (Strategy B): This strategy involves the methylation of a phenolic precursor, specifically 2-Bromo-3-hydroxy-6-methylpyridine. This is often a more robust and regiochemically unambiguous approach, as the substitution pattern is set early, and the final step is a reliable O-methylation.

This guide will focus primarily on Strategy B, as it represents a widely adopted and high-yielding method, while also considering other viable pathways.

Synthetic Strategy: O-Methylation of a Pre-functionalized Pyridinol Core

The most common and arguably most efficient route to the title compound begins with a precursor where the bromine and methyl groups are already in place: 2-Bromo-3-hydroxy-6-methylpyridine . This strategy capitalizes on the reliability and high efficiency of Williamson ether synthesis to introduce the methoxy group in the final step.

Starting Material: 2-Bromo-3-hydroxy-6-methylpyridine

This key intermediate serves as the foundational starting point for the final methylation step. Its synthesis is a critical precursor to the overall process and is typically achieved from more fundamental building blocks.

Core Protocol: Synthesis via O-Methylation

The conversion of 2-bromo-3-hydroxy-6-methylpyridine to the final product is a straightforward but critical transformation. The choice of base, methylating agent, and solvent system is paramount to achieving high yield and purity.

Reaction Scheme: 2-Bromo-3-hydroxy-6-methylpyridine + Methylating Agent --- (Base, Solvent) ---> this compound

Causality Behind Experimental Choices:

-

Methylating Agent: Iodomethane (methyl iodide) is frequently chosen due to its high reactivity. The iodine atom is an excellent leaving group, facilitating the SN2 reaction with the phenoxide intermediate.

-